N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
Description
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a benzoxazepine-derived sulfonamide compound characterized by a fused bicyclic core and a substituted benzenesulfonamide moiety. Its molecular formula is C24H32N2O5S, with a molecular weight of approximately 460.07 g/mol. The structure features a 4-ethoxy-3,5-dimethylbenzenesulfonamide group attached to the 8-position of the benzoxazepine ring, which is further modified with 3,3-dimethyl and 5-propyl substituents.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2O5S/c1-7-11-26-20-10-9-18(14-21(20)31-15-24(5,6)23(26)27)25-32(28,29)19-12-16(3)22(30-8-2)17(4)13-19/h9-10,12-14,25H,7-8,11,15H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZTXGGTMHERIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OCC)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound belonging to the oxazepine class. This compound has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a benzoxazepine ring and a sulfonamide moiety. Its molecular formula is with a molecular weight of approximately 406.56 g/mol. The structural complexity contributes to its diverse biological activities.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in inhibiting squalene synthase and farnesyl diphosphate synthase, critical enzymes in cholesterol biosynthesis .
- Receptor Modulation : Binding affinity to certain receptors can modulate signaling pathways that influence cell proliferation and apoptosis.
- Gene Expression : Interaction with DNA/RNA may alter gene expression profiles, leading to various cellular responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have demonstrated that related oxazepine derivatives can induce apoptosis in cancer cell lines .
Antimicrobial Effects
The compound's potential antimicrobial activity has been explored in various studies. It has been reported to possess inhibitory effects against several bacterial strains and fungi. The mechanism often involves disruption of cell membrane integrity or inhibition of nucleic acid synthesis.
Case Studies
-
Study on Squalene Synthase Inhibition :
A study highlighted the effectiveness of related compounds in inhibiting squalene synthase in rat liver microsomes with IC50 values ranging from 45 nM to 170 nM. This inhibition resulted in decreased cholesterol biosynthesis . -
Antiproliferative Effects :
In another investigation involving human cancer cell lines, the compound exhibited antiproliferative effects with IC50 values indicating significant growth inhibition at micromolar concentrations .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Implications of Substituent Variations:
- Ethoxy vs. Methyl Groups : The ethoxy group in the target compound increases oxygen content and lipophilicity compared to the trimethyl analog. This may enhance membrane permeability but reduce aqueous solubility.
- In contrast, the 2,4,6-trimethyl configuration in the analog offers steric hindrance but lacks hydrogen-bonding capability.
Research Findings and Structural Analysis
- Thermal Stability : Trimethyl-substituted analogs exhibit moderate thermal stability (decomposition >200°C), whereas ethoxy-containing derivatives may show lower melting points due to reduced crystallinity.
- Bioactivity Trends : Sulfonamides with bulkier substituents (e.g., ethoxy) often demonstrate improved pharmacokinetic profiles, though this is contingent on target engagement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
